tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with tert-butyl ester groups, such as tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate .
Uniqueness
What sets tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9(4-5-14)6-8-7-10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
NVUZEZLGXJOSQA-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CCO |
Origin of Product |
United States |
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